molecular formula C17H18N2O3 B2516952 (2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one CAS No. 1428382-23-3

(2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2516952
CAS No.: 1428382-23-3
M. Wt: 298.342
InChI Key: RCCLAIUWTMSUDO-VOTSOKGWSA-N
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Description

The compound (2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone backbone. Its structure includes:

  • Furan-2-yl group: A heterocyclic aromatic substituent contributing to electron-rich properties.

This compound is structurally tailored for diverse pharmacological applications, leveraging the chalcone scaffold’s proven versatility in drug discovery .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(4-pyridin-2-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-17(7-6-14-4-3-13-21-14)19-11-8-15(9-12-19)22-16-5-1-2-10-18-16/h1-7,10,13,15H,8-9,11-12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCLAIUWTMSUDO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one typically involves multiple steps, including the formation of the furan ring, the pyridine ring, and the piperidine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: The pyridine and piperidine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the compound may produce a fully saturated derivative.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of certain diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their substituent-driven differences are summarized below:

Compound Name (LabMol ID/CAS) Substituents Melting Point (°C) Purity (HPLC) Key Bioactivity/Notes
Target Compound Furan-2-yl; 4-(pyridin-2-yloxy)piperidin-1-yl Not reported Not reported Hypothesized enhanced target binding due to pyridinyloxy-piperidine hybrid
(2E)-3-(furan-2-yl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one (LabMol-80) Furan-2-yl; 4-piperidin-1-ylphenyl 182 99.32% Moderate antitubercular activity (MIC: 12.5 µg/mL)
(2E)-3-(3-nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one 3-nitrophenyl; 4-piperidin-1-ylphenyl 181 99.97% Crystallographically characterized; nitro group enhances polarity
(E)-3-(furan-2-yl)-1-(4-((5-(quinolin-8-yloxy)pentyl)oxy)phenyl)prop-2-en-1-one (2c) Furan-2-yl; quinolinyloxy-pentyloxy Not reported Not reported High docking score (7.4 kcal/mol) against viral targets
(2E)-1-(4-(2-(diethylamino)ethoxy)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one (4f) 4-chlorophenyl; diethylamino-ethoxy Viscous liquid 72.4% yield No reported bioactivity
Key Observations:
  • Pyridinyloxy vs. Piperidinylphenyl : The target compound’s 4-(pyridin-2-yloxy)piperidin-1-yl group may improve solubility and target affinity compared to LabMol-80’s simpler piperidinylphenyl substituent .
  • Electron-Withdrawing Groups : Nitro (LabMol-67) and chloro (4f) substituents increase polarity but may reduce cell permeability .
  • Extended Linkers: Quinolinyloxy-pentyloxy in compound 2c enhances hydrophobic interactions, critical for antiviral activity .

Physicochemical Properties

  • Melting Points : Piperidine-containing derivatives (e.g., LabMol-80, LabMol-67) exhibit higher melting points (>180°C) compared to methylsulfanyl or morpholine derivatives (e.g., LabMol-70: 152°C) due to stronger intermolecular interactions .
  • Purity : Microwave-synthesized furan-containing chalcones (e.g., LabMol-80) achieve >99% purity, critical for reproducible bioassays .

Biological Activity

(2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound notable for its unique structural features, which include a furan ring and a pyridine moiety linked through a piperidine unit. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Biological Activity

Research indicates that compounds similar to (2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one exhibit a range of biological activities, including:

  • Antioxidant properties
  • Anti-inflammatory effects
  • Antimicrobial activity

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors. For instance, the presence of the furan and pyridine rings suggests potential inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructure TypeNotable Activity
3-HydroxyflavoneFlavonoid derivativeAntioxidant, anti-inflammatory
QuercetinFlavonoidAntioxidant, anticancer
KaempferolFlavonoidAntioxidant, antimicrobial

What distinguishes (2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one from these compounds is its specific combination of functional groups that may confer unique binding properties and biological activities not observed in other structurally related compounds.

Study 1: Antioxidant Activity

In a recent study, (2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one was evaluated for its antioxidant potential using DPPH radical scavenging assays. The results indicated that the compound exhibited significant scavenging activity comparable to standard antioxidants such as ascorbic acid.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that it inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism involving COX inhibition.

Study 3: Antimicrobial Activity

The antimicrobial efficacy of (2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one was assessed against various bacterial strains. The compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one?

The synthesis typically involves multi-step reactions, including:

  • Knoevenagel condensation : To form the α,β-unsaturated ketone backbone.
  • Nucleophilic substitution : For introducing the pyridinyloxy-piperidine moiety.
  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are common due to their polarity and compatibility with intermediates .
  • Catalysts : Triethylamine or pyridine are used to deprotonate intermediates and accelerate reactions .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side products . Example yields range from 45–72%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • NMR spectroscopy :
  • ¹H/¹³C NMR : Confirms regiochemistry of the furan and pyridinyloxy groups. For example, furan protons appear at δ 6.3–7.2 ppm, while pyridine protons resonate at δ 7.5–8.5 ppm .
    • IR spectroscopy : Detects carbonyl stretching (C=O) at ~1680–1700 cm⁻¹ .
    • X-ray crystallography : Resolves stereochemistry and dihedral angles between aromatic rings (e.g., furan-piperidine angle: 15–25°) .

Q. What structural features influence its biological activity?

  • Dihedral angles : Between the furan and piperidine rings (e.g., angles <30° enhance planar stacking with hydrophobic protein pockets) .
  • Functional groups :
  • The pyridinyloxy group improves solubility in polar solvents (logP ~2.1) .
  • The α,β-unsaturated ketone acts as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Complementary techniques : Combine 2D NMR (e.g., COSY, HSQC) with X-ray crystallography to resolve ambiguous proton assignments .
  • Computational validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .
  • Case study : Discrepancies in carbonyl resonance (δ 168 vs. 170 ppm) were resolved via crystallography, revealing conformational isomerism .

Q. What strategies optimize reaction yields in complex synthetic pathways?

  • Solvent optimization : Replace DCM with DMF for sterically hindered intermediates to improve solubility (yield increase: ~15%) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) reduce reaction times by 30% in coupling steps .
  • Temperature gradients : Stepwise heating (0°C → 40°C) minimizes decomposition of heat-sensitive intermediates .

Q. Which computational methods predict biological target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite assess binding affinities to kinases (e.g., IC₅₀ values correlate with furan ring orientation) .
  • Molecular dynamics (MD) simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .
  • Pharmacophore modeling : Identifies critical interactions (e.g., hydrogen bonds between pyridinyloxy and ATP-binding sites) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • pH stability :
  • Stable at pH 5–7 (t₁/₂ >48 hrs), but degrades rapidly at pH <3 due to ketone protonation .
    • Thermal stability :
  • Decomposes above 150°C (TGA data), but remains stable at 25°C for >6 months when stored in inert atmospheres .

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